3-Propoxy-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
3-Propoxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl carboxylic acid family. This compound is characterized by a biphenyl structure with a propoxy group attached to one of the phenyl rings and a carboxylic acid group attached to the other. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Introduction of Propoxy Group: The propoxy group can be introduced via an etherification reaction, where the biphenyl compound reacts with propyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of 3-Propoxy-[1,1’-biphenyl]-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Propoxy-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Oxidation: Quinones or carboxylate derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro, sulfonyl, or other substituted biphenyl derivatives.
Scientific Research Applications
3-Propoxy-[1,1’-biphenyl]-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-Propoxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
3-Phenylpropionic Acid: Shares a similar biphenyl structure but lacks the propoxy group.
4-Propoxybenzoic Acid: Similar in having a propoxy group but differs in the position of the carboxylic acid group.
Biphenyl-4-carboxylic Acid: Lacks the propoxy group but shares the biphenyl and carboxylic acid structure.
Uniqueness: 3-Propoxy-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both the propoxy group and the carboxylic acid group on the biphenyl structure.
Properties
IUPAC Name |
4-phenyl-2-propoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-10-19-15-11-13(8-9-14(15)16(17)18)12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQSCTIDSUDDRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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